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Compound of Interest

Compound Name: 1-Benzyl-4-bromopiperidine

Cat. No.: B1343918

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 1-Benzyl-4-bromopiperidine (CAS No: 301665-60-1). Due to the limited availability of
direct experimental spectra for this specific compound in publicly accessible databases, this
document presents a detailed, predicted spectroscopic profile based on the analysis of
structurally related analogs. The information herein is intended to serve as a valuable reference
for the characterization and quality control of 1-Benzyl-4-bromopiperidine in a research and
development setting.

Chemical Structure and Properties
« IUPAC Name: 1-benzyl-4-bromopiperidine

e Molecular Formula: Ci2H16BrN

« Molecular Weight: 254.17 g/mol [1]

« CAS Number: 301665-60-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 1-Benzyl-4-bromopiperidine. These predictions
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are derived from the known spectral data of analogous compounds, including 1-benzyl-4-
chloropiperidine, 1-benzyl-4-hydroxypiperidine, and other related piperidine derivatives.

'H NMR Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 1-Benzyl-4-bromopiperidine

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
~7.20-7.40 m 5H
(CeH5s)
~4.20 - 4.40 m 1H H-4 (CH-Br)
~3.50 s 2H Benzyl protons (CHz2)
Piperidine protons (H-
~2.80-3.00 m 2H
2e, H-6e)
Piperidine protons (H-
~2.10-2.30 m 2H
2a, H-6a)
Piperidine protons (H-
~1.90-2.10 m 4H

3, H-5)

Predicted solvent: CDCIs

3C NMR Spectroscopy

Table 2: Predicted 13C NMR Spectral Data for 1-Benzyl-4-bromopiperidine
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Chemical Shift (6) ppm

Assignment

~138 Quaternary aromatic carbon
~ 129 Aromatic carbons (CH)
~128 Aromatic carbons (CH)

~ 127 Aromatic carbons (CH)

~ 63 Benzyl carbon (CHz)

~53 Piperidine carbons (C-2, C-6)
~50 Piperidine carbon (C-4)

~35 Piperidine carbons (C-3, C-5)

Predicted solvent: CDCI3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-Benzyl-4-bromopiperidine

Wavenumber (cm~12) Intensity Assignment
~ 3050 - 3080 Medium Aromatic C-H stretch
~ 2900 - 2950 Medium Aliphatic C-H stretch
~ 2800 - 2850 Medium Aliphatic C-H stretch
. Aromatic C=C skeletal

~ 1600, 1490, 1450 Medium o

vibrations
~1100 - 1150 Strong C-N stretch

Monosubstituted benzene C-H
~ 700 - 750 Strong

bend

Monosubstituted benzene ring
~ 690 Strong

bend
~ 500 - 600 Medium C-Br stretch
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-Benzyl-4-bromopiperidine

miz Relative Intensity Assighment

253/255 High [M]* isotopic pair for Br
174 Medium [M - Br]*

91 Very High [C7H7]* (tropylium ion)

Predicted ionization method: Electron lonization (El)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound such as 1-Benzyl-4-bromopiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1-Benzyl-4-bromopiperidine in
0.6-0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE
series).

e 'H NMR Acquisition:

o

Acquire spectra at room temperature.

o

Use a standard pulse program for proton NMR.

[¢]

Set a spectral width of approximately 16 ppm.

[¢]

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
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[e]

Acquire spectra at room temperature.

o

Use a proton-decoupled pulse program.

[¢]

Set a spectral width of approximately 220 ppm.

[¢]

A longer acquisition time will be necessary compared to *H NMR.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate
the *H NMR spectrum to the residual solvent peak of CDCls at 7.26 ppm and the 3C NMR
spectrum to the CDCIs peak at 77.16 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr)
powder. Grind the mixture to a fine powder and press it into a transparent disk using a
hydraulic press.

o Thin Film Method: Dissolve the sample in a volatile solvent (e.g., dichloromethane),
deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to
evaporate.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample compartment or the pure KBr pellet.
o Place the sample in the spectrometer and record the spectrum.
o Typically, spectra are collected in the range of 4000-400 cm~1.

o Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.
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Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as
an Electron lonization (EI) source for a GC-MS system or an Electrospray lonization (ESI)
source for an LC-MS system.

Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for
79Br and 81Br) should be a key diagnostic feature.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like 1-Benzyl-4-bromopiperidine.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzyl-4-bromopiperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343918#spectroscopic-data-nmr-ir-ms-of-1-benzyl-
4-bromopiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1343918#spectroscopic-data-nmr-ir-ms-of-1-benzyl-4-bromopiperidine
https://www.benchchem.com/product/b1343918#spectroscopic-data-nmr-ir-ms-of-1-benzyl-4-bromopiperidine
https://www.benchchem.com/product/b1343918#spectroscopic-data-nmr-ir-ms-of-1-benzyl-4-bromopiperidine
https://www.benchchem.com/product/b1343918#spectroscopic-data-nmr-ir-ms-of-1-benzyl-4-bromopiperidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1343918?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

